molecular formula C9H9ClO3 B14058939 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one

Cat. No.: B14058939
M. Wt: 200.62 g/mol
InChI Key: BYKHNSXSMRDNAN-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one is a chlorinated ketone derivative featuring a 2,5-dihydroxyphenyl substituent.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-chloro-1-(2,5-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO3/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3

InChI Key

BYKHNSXSMRDNAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one typically involves the chlorination of 1-(2,5-dihydroxyphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and bioactivities of compounds sharing the 2,5-dihydroxyphenyl or related motifs:

Compound Name Substituents/Functional Groups Key Bioactivity/Property Spectral Data (UV-Vis)
1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one 2,5-dihydroxyphenyl, Cl, ketone Not explicitly reported (hypothesized enhanced reactivity due to Cl) Not provided
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone 2,5-dihydroxyphenyl, pyridine, propenone Anti-inflammatory (COX-2 inhibition; 50.05% edema reduction in rats) λmax: 260 nm, 309.5 nm
1-(2,4-Dihydroxyphenyl)-3-pyridine-2-yl-propenone 2,4-dihydroxyphenyl, pyridine, propenone Lower COX-2 binding affinity vs. 2,5-dihydroxy analog Not provided
Butyl 2,5-dihydroxyphenyl acetate (Compound 1) 2,5-dihydroxyphenyl, acetate ester Anti-HIV (EC50 = 9.80 μM) Not provided
1-(2,5-Dihydroxyphenyl)-3-hydroxybutan-1-one 2,5-dihydroxyphenyl, hydroxybutanone Marine fungal metabolite; activity not specified Not provided
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one 3-CF3 phenyl, Cl, ketone Electronic effects from CF3; no bioactivity reported CAS: 97132-58-6
Key Observations:
  • Substituent Position : The 2,5-dihydroxyphenyl group is critical for bioactivity. For example, the 2,5-dihydroxy analog of chalcone derivatives shows stronger COX-2 binding than the 2,4-dihydroxy variant .
  • Chlorine vs. Pyridine : The target compound’s chloro group may enhance electrophilicity, while pyridine in analogs improves enzyme interaction (e.g., COX-2) via hydrogen bonding or π-stacking .
  • Ketone Chain Modifications: Cyclization of propenone to flavone (e.g., in derivatives) alters UV-Vis spectra, reducing peak multiplicity (one vs. two λmax) .

Bioactivity Comparison

  • Anti-Inflammatory Activity :
    • The 2,5-dihydroxyphenyl chalcone derivative reduces carrageenan-induced edema by 50.05%, comparable to ibuprofen (57.22%) .
    • Chlorinated analogs (e.g., 4-chloro-2',4'-dihydroxychalcone) exhibit weaker COX-2 binding, suggesting chloro placement is less critical than hydroxyl positioning .

Solvent and Stability Effects

  • The chalcone derivative shows a bathochromic shift in aprotic solvents (e.g., DMSO), indicating solvent polarity-dependent electronic transitions .
  • Chlorine substituents may enhance stability in protic environments, though this requires experimental validation for the target compound .

Biological Activity

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C10H11ClO3C_{10}H_{11}ClO_3. Its structure features a chloro substituent and two hydroxyl groups on a phenyl ring, which are known to influence its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, such as:

  • Antioxidant Activity : The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : Compounds with similar dihydroxyphenyl structures have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .
  • Anti-cancer Properties : Some studies suggest that related compounds induce apoptosis in cancer cells via pathways involving oxidative stress and cell cycle regulation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-oneTyrosinase InhibitionTBD
7-HydroxycoumarinAnti-cancer25
EsculetinAnti-inflammatory30

Case Studies

  • Tyrosinase Inhibition : A study evaluated the tyrosinase inhibitory activity of various phenolic compounds. The results indicated that compounds similar to 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one showed varying degrees of inhibition, suggesting potential for skin-related applications .
  • Apoptosis Induction in Cancer Cells : Research has demonstrated that dihydroxyphenyl compounds can induce apoptosis in non-small cell lung carcinoma cells through mechanisms involving the downregulation of anti-apoptotic proteins . This suggests that 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one may also possess similar properties.
  • Oxidative Stress Modulation : Another study highlighted how related compounds modulate oxidative stress pathways, leading to significant effects on cell viability in various cancer cell lines . This opens avenues for further research into the therapeutic potential of this compound in oncology.

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